![molecular formula C12H22N2O2 B1403437 (3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester CAS No. 1419101-01-1](/img/structure/B1403437.png)
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester
Descripción general
Descripción
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester (hereafter referred to as 3ABH-MCA-TBE) is an organic compound with a variety of applications in pharmaceuticals, biochemistry, and other scientific fields. It is primarily used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a catalyst in the production of other compounds. 3ABH-MCA-TBE has also been studied for its potential therapeutic uses and its mechanism of action in biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of similar compounds, such as 2-aza-bicyclo[3.1.0]hexane-1-carboxylic acid, involves methods like treatment with diazomethane, photolysis, and deprotection (Switzer et al., 1989). A similar compound, (S)-(1-aza-bicyclo[2.2.2]oct-3-yl)carbamic acid, was synthesized using a three-step method starting from alcohol, highlighting the need for strong bases in synthesis (Jiang et al., 2009).
Crystallographic Studies
The structure and conformation of related compounds, such as (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, have been characterized through X-ray diffraction studies. These studies reveal details like non-planar conformation and intermolecular interactions that are crucial for understanding the compound's properties (Kant et al., 2015).
Biological and Medicinal Research
Potential in Drug Discovery
Similar compounds have been explored for their medicinal properties. For instance, 7α-chloro-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid esters, a compound with a similar structure, has been synthesized and evaluated for its cytotoxic properties against cancer and normal cells (Vorona et al., 2007).
Investigation of Metabolites
The metabolism of compounds with similar structures, like CJ-11,972, has been studied in human liver microsomes. Such studies are vital for understanding the metabolic pathways and potential therapeutic applications of these compounds (Prakash et al., 2007).
Chemical Reactions and Applications
Chemical Reactions and Synthesis
The reactions and synthesis pathways of related compounds, such as the synthesis of chiral penam-3-carboxylic acid from D-cysteine methyl ester, demonstrate the versatility and potential applications of these compounds in chemical synthesis (Chiba et al., 1989).
Deprotection Methods
The use of aqueous phosphoric acid as a deprotection agent for tert-butyl carbamates, esters, and ethers shows the practical applications in modifying these compounds for various chemical and biological purposes (Li et al., 2006).
Propiedades
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-1-ylmethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)8-12-5-9(12)6-13-7-12/h9,13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMUPBISLYTFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC12CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



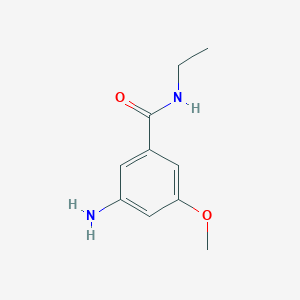
![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)
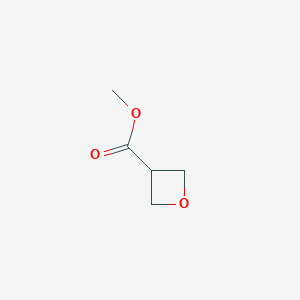


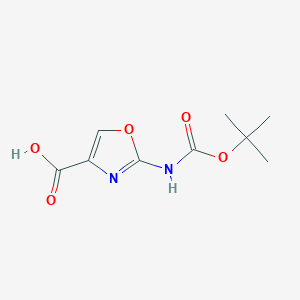

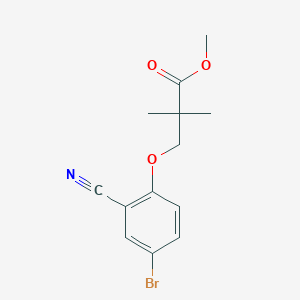


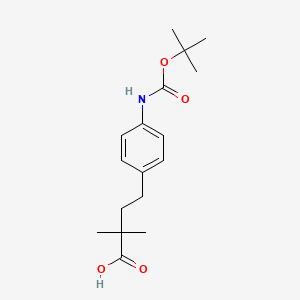
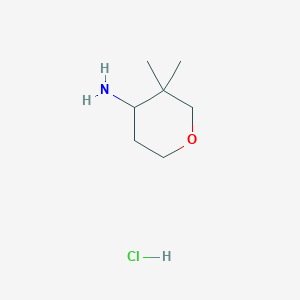
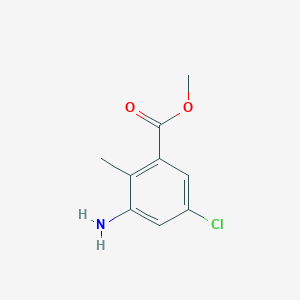
![(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1403375.png)